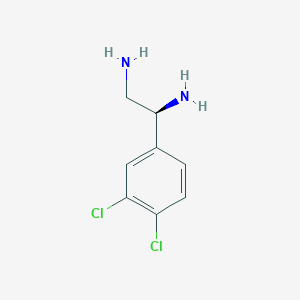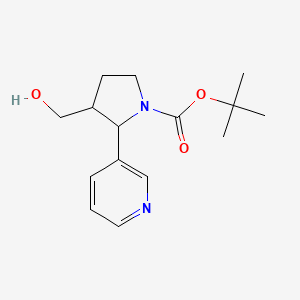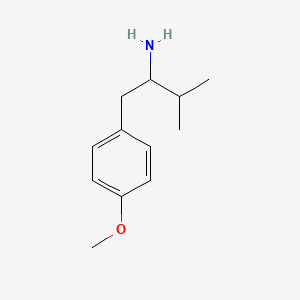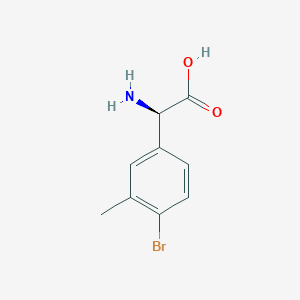
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of functional groups into the compound, enhancing the overall yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles and electrophiles under specific conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential anti-inflammatory activity, particularly in lipopolysaccharide-stimulated macrophages and zebrafish larvae models . In medicine, this compound is being explored for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways involved in disease processes .
Mechanism of Action
The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways, which are crucial in inflammatory responses . Additionally, it may alter lipid metabolism and inhibit de novo lipid synthesis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol include (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol and (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its unique combination of an amino group, a hydroxyl group, and a fluorophenol moiety. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1R,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
IPHJRVKIDOKTHD-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















